5-(bromomethyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine
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Overview
Description
5-(bromomethyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a bromomethyl group, a fluorophenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine typically involves the bromomethylation of thiols. One efficient method for bromomethylation uses paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) as reagents . This method minimizes the generation of highly toxic byproducts and is chemo-tolerant, making it suitable for the preparation of various bromomethyl sulfides.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance, would apply.
Chemical Reactions Analysis
Types of Reactions
5-(bromomethyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted thiazole derivatives.
Scientific Research Applications
5-(bromomethyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets. detailed studies on its mechanism of action are limited.
Comparison with Similar Compounds
Similar Compounds
5-Bromomethyl-fluorescein: A versatile dye used in biological experiments.
3-(bromomethyl)-2-cyclopropyl-4-(4’-fluorophenyl)quinoline: Another compound with a bromomethyl and fluorophenyl group.
Uniqueness
5-(bromomethyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine is unique due to its combination of a thiazole ring, bromomethyl group, and fluorophenyl group
Properties
Molecular Formula |
C11H12BrFN2S |
---|---|
Molecular Weight |
303.20 g/mol |
IUPAC Name |
5-(bromomethyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H12BrFN2S/c12-5-10-7-15-11(16-10)14-6-8-1-3-9(13)4-2-8/h1-4,10H,5-7H2,(H,14,15) |
InChI Key |
YMXKZZPVPISTCP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=N1)NCC2=CC=C(C=C2)F)CBr |
Origin of Product |
United States |
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